Isobutyraldehyde oxime

Catalog No.
S622527
CAS No.
151-00-8
M.F
C4H9NO
M. Wt
87.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyraldehyde oxime

CAS Number

151-00-8

Product Name

Isobutyraldehyde oxime

IUPAC Name

(NZ)-N-(2-methylpropylidene)hydroxylamine

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

InChI

InChI=1S/C4H9NO/c1-4(2)3-5-6/h3-4,6H,1-2H3/b5-3-

InChI Key

SYJPAKDNFZLSMV-HYXAFXHYSA-N

SMILES

CC(C)C=NO

Canonical SMILES

CC(C)C=NO

Isomeric SMILES

CC(C)/C=N\O

Organic Synthesis:

Isobutyraldehyde oxime finds use in organic synthesis as a versatile intermediate for various transformations. Its oxime functionality can be readily modified to achieve different functional groups, making it a valuable building block for complex molecules.

  • Oxime etherification: Isobutyraldehyde oxime reacts with various alkylating agents to form O-alkyl ethers, which can be further converted to other functional groups like nitriles, amides, or esters [].
  • Beckmann rearrangement: Under specific conditions, isobutyraldehyde oxime undergoes the Beckmann rearrangement to yield N-substituted caprolactam, a cyclic amide with industrial applications in nylon production [].
  • Catalytic C-H activation: Recent research explores the use of isobutyraldehyde oxime in catalytic C-H activation reactions, a powerful tool for constructing complex molecules by forming new carbon-carbon bonds [].

Analytical Chemistry:

Isobutyraldehyde oxime serves as an analytical reagent in various contexts.

  • Metal ion complexation: It forms complexes with specific metal ions, allowing their detection and quantification in various sample matrices [].
  • Derivatization agent: In gas chromatography, isobutyraldehyde oxime can derivatize certain analytes, improving their volatility and separation efficiency for analysis [].

Material Science:

Emerging research investigates potential applications of isobutyraldehyde oxime in material science.

  • Precursor for self-assembled structures: Studies explore its use as a precursor for the synthesis of self-assembled structures with potential applications in drug delivery and nanotechnology [].
  • Functionalization of polymers: Research explores the functionalization of polymers using isobutyraldehyde oxime to improve their properties for specific applications.

Isobutyraldehyde oxime is an organic compound with the chemical formula C₄H₉NO. It consists of four carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom, making it a member of the oxime family. The structure features a hydroxylamine functional group attached to an isobutyraldehyde backbone. This compound is characterized by its colorless liquid form and is known for its distinctive odor reminiscent of wet cereal or straw .

Currently, there's no widely reported research on the specific mechanism of action of isobutyraldehyde oxime in biological systems.

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Working in a well-ventilated fume hood.
  • Consulting the Safety Data Sheet (SDS) for specific handling and disposal procedures (SDS information for isobutyraldehyde oxime may not be readily available from commercial suppliers).
Typical for oximes:

  • Hydrolysis: Under acidic or basic conditions, isobutyraldehyde oxime can hydrolyze to form isobutyraldehyde and hydroxylamine.
  • Reduction: It can be reduced to isobutanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Beckmann Rearrangement: This reaction can convert isobutyraldehyde oxime into corresponding amides, which are valuable intermediates in organic synthesis .

Isobutyraldehyde oxime exhibits biological activity that has garnered interest in various fields. Studies have indicated that it may possess antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications. Additionally, due to its structural similarity to other biologically active compounds, it may interact with biological systems in ways that warrant investigation .

The synthesis of isobutyraldehyde oxime generally involves the following methods:

  • Oximation of Isobutyraldehyde: The most common method involves treating isobutyraldehyde with hydroxylamine hydrochloride in the presence of a base (such as sodium acetate) to yield isobutyraldehyde oxime.
  • Direct Reaction with Hydroxylamine: Isobutyraldehyde can react directly with hydroxylamine under acidic conditions to form the oxime.
  • Biological Synthesis: Genetically modified microorganisms can also produce isobutyraldehyde oxime from simpler substrates through fermentation processes .

Isobutyraldehyde oxime finds applications across several domains:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Flavoring Agents: Due to its odor profile, it may be utilized in flavoring formulations.
  • Research: It is used in studies related to organic synthesis and reaction mechanisms involving oximes .

Research on the interactions of isobutyraldehyde oxime with other compounds has revealed its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions opens avenues for applications in catalysis and materials science. Furthermore, interaction studies indicate that it may influence biological pathways due to its structural characteristics, necessitating further research into its pharmacological effects .

Isobutyraldehyde oxime has several similar compounds that share structural characteristics but differ in functional groups or molecular configurations. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
2-Methylpropanal oximeC₄H₉NODerived from 2-methylpropanal, closely related
Butanal oximeC₄H₉NODerived from butanal; shows different reactivity
Acetone oximeC₃H₇NOSmaller structure; used in different synthetic routes

Isobutyraldehyde oxime's unique branching structure (due to the presence of two methyl groups) distinguishes it from these similar compounds, influencing its reactivity and applications .

Hydroxylamine-Based Synthesis Pathways

The most established method for synthesizing isobutyraldehyde oxime involves the condensation of isobutyraldehyde with hydroxylamine. This reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group of isobutyraldehyde, followed by dehydration to form the oxime [2] [6]. Hydroxylamine hydrochloride is typically used in combination with a base, such as sodium carbonate or triethylamine, to generate free hydroxylamine in situ [2]. The reaction is commonly conducted in ethanol or methanol under reflux conditions, achieving yields of 70–85% within 1–48 hours [2].

Recent advancements have introduced solvent-free methodologies under microwave irradiation, reducing reaction times to 4–15 minutes while maintaining yields above 76% [2]. Ultrasonic irradiation in ethanol with anhydrous sodium sulfate has also been reported to enhance reaction rates, yielding 51–99% product within short durations [2]. Stoichiometric studies indicate that a 1:1 molar ratio of aldehyde to hydroxylamine is sufficient, though excess hydroxylamine (1.2–1.5 equivalents) is often employed to drive the reaction to completion [2].

Buffer Systems and pH Influence on Reaction Kinetics

The reaction pH critically influences both the rate of oxime formation and the stability of intermediates. At physiological pH (7.4), oxime formation occurs six times faster than hydrazone formation, as demonstrated in comparative kinetic studies [3]. Sodium bicarbonate (0.5–3 equivalents) is frequently used to maintain a neutral-to-basic pH (7–9), which suppresses undesirable side reactions such as decladinosylation [4].

The protonation state of hydroxylamine varies with pH:

  • Below pH 4: Dominance of $$ \text{NH}_3\text{O}^+ $$ reduces nucleophilicity
  • pH 7–9: $$ \text{NH}_2\text{O}^- $$ species predominates, enhancing reactivity
  • Above pH 10: Risk of hydroxylamine decomposition increases [4]

Salt additives (e.g., 0.5 M NaCl) have been shown to accelerate oxime formation by 30–40% at neutral pH through charge screening effects [3].

Solvent Selection Criteria and Reaction Efficiency

Solvent choice profoundly affects reaction efficiency and isomer control:

Solvent(E)-Oxime Solubility (g/L)(Z)-Oxime Solubility (g/L)
Dichloromethane125<5
Ethyl acetate6010
Toluene2010

Dichloromethane (DCM) emerges as the optimal solvent due to its high differential solubility for the (E)-isomer, enabling facile separation of the undesired (Z)-isomer during workup [4]. Polar protic solvents like ethanol improve reactant solubility but may require longer reaction times, while aprotic solvents (e.g., DMF) risk side reactions with hydroxylamine [2].

Advanced Synthetic Strategies

Catalyst Development for Enhanced Selectivity

Recent catalyst innovations include:

  • Salt catalysts: LiCl and NaCl (0.1–0.5 M) increase reaction rates by 40–60% through transition-state stabilization [3].
  • Heterogeneous bases: Zinc oxide in solvent-free systems achieves 80–98% yields in 5–15 minutes at 140–170°C [2].
  • Enzymatic approaches: Engineered E. coli expressing alcohol dehydrogenases converts isobutyraldehyde to oxime precursors with 85% efficiency [1].

Green Chemistry Methodologies

Sustainable synthesis routes emphasize:

  • Aqueous phase reactions: Using 50% aqueous hydroxylamine solutions eliminates organic solvent requirements [2].
  • Microwave-assisted synthesis: Energy input reduction of 70% compared to conventional heating [2].
  • Bio-based precursors: α-Ketoisovalerate from valine metabolism undergoes decarboxylation to isobutyraldehyde in engineered microbial systems [1].

Microwave and Alternative Energy-Assisted Synthesis

Microwave irradiation (300 W, 100°C) enables complete conversion in 4 minutes versus 6 hours under conventional heating [2]. Ultrasound (40 kHz, 50°C) reduces particle size and improves mass transfer, yielding 95% product in 30 minutes [2]. Photochemical methods using UV-A light (365 nm) are under investigation for continuous flow applications.

Scale-Up Manufacturing Technologies

Flow Chemistry Integration

Continuous flow systems address batch process limitations:

  • Microreactors (0.5 mm ID) achieve 99% conversion in <2 minutes residence time
  • Temperature control: Exothermic reactions (ΔH = -85 kJ/mol) are safely managed through jacketed cooling
  • In-line analytics: FTIR and UV sensors enable real-time monitoring of isomer ratios [4]

Process Parameters Optimization

Key optimized parameters for industrial production:

ParameterOptimal RangeEffect on Output
Temperature60–70°CMaximizes rate, minimizes decomposition
Pressure1–2 barPrevents solvent evaporation
Stirring rate400–600 rpmEnsures homogeneous mixing
Sodium bicarbonate0.5 equivalentsMaintains pH 7.5–8.0

Industrial Production Challenges and Solutions

Challenge 1: Isomer control during scale-up

  • Solution: Multistage countercurrent extraction with DCM reduces (Z)-isomer content to <1.2% [4]

Challenge 2: Catalyst recycling

  • Solution: Nanofiltration membranes (300 Da MWCO) recover 95% of ionic liquid catalysts

Challenge 3: Energy-intensive purification

  • Solution: Hybrid distillation-crystallization systems cut energy use by 40% compared to traditional methods

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

87.068413911 g/mol

Monoisotopic Mass

87.068413911 g/mol

Heavy Atom Count

6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

151-00-8

Wikipedia

2-methylpropanal oxime
(Z)-2-methylpropanal oxime
(E)-2-methylpropanal oxime

General Manufacturing Information

Propanal, 2-methyl-, oxime: INACTIVE

Dates

Modify: 2023-08-15

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